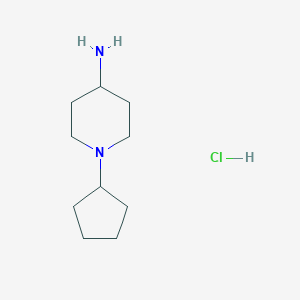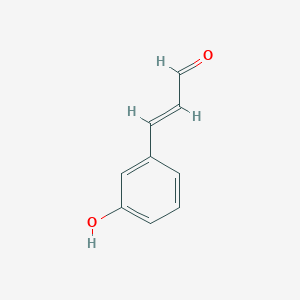
(2E)-3-(3-hydroxyphenyl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3-hydroxyphenyl)prop-2-enal is an organic compound belonging to the class of cinnamaldehydes It consists of a benzene ring substituted with a hydroxyl group and an aldehyde group, forming a phenylpropanoid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-hydroxyphenyl)prop-2-enal can be achieved through several methods. One common approach involves the aldol condensation of 3-hydroxybenzaldehyde with acetaldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure consistent product quality. Additionally, the use of catalysts and advanced purification techniques can enhance the overall production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-hydroxyphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogenating agents (bromine, chlorine).
Major Products Formed
Oxidation: 3-(3-hydroxyphenyl)propanoic acid.
Reduction: 3-(3-hydroxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2E)-3-(3-hydroxyphenyl)prop-2-enal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing compounds with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various fine chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(3-hydroxyphenyl)prop-2-enal involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its ability to induce apoptosis in cancer cells is of significant interest in oncology research.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: The parent compound of (2E)-3-(3-hydroxyphenyl)prop-2-enal, lacking the hydroxyl group on the benzene ring.
3-Hydroxybenzaldehyde: A precursor in the synthesis of this compound, containing a hydroxyl group but lacking the extended prop-2-enal structure.
Vanillin: A structurally similar compound with a methoxy group instead of a hydroxyl group on the benzene ring.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and an aldehyde group on the phenylpropanoid structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8O2 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(E)-3-(3-hydroxyphenyl)prop-2-enal |
InChI |
InChI=1S/C9H8O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1-7,11H/b4-2+ |
InChI Key |
DCHPWNOJPJRSEA-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C/C=O |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


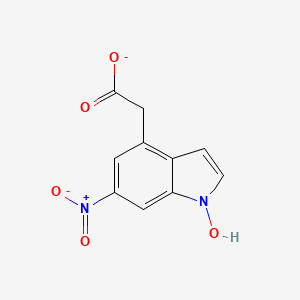

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11755267.png)
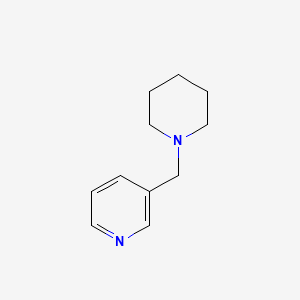
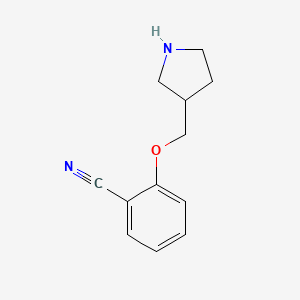
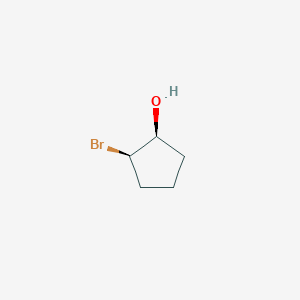

![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B11755295.png)
![Thiazolo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B11755296.png)
![(S)-3-Amino-9-chloro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11755297.png)
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B11755304.png)
![[(4-Chloro-2-fluorophenyl)methyl]boronic acid](/img/structure/B11755311.png)

